(3-Ethynyl-4-methylmorpholin-3-yl)methanol
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Overview
Description
(3-Ethynyl-4-methylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol . It is characterized by the presence of an ethynyl group, a methyl group, and a morpholine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-4-methylmorpholin-3-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylmorpholine with an ethynylating agent in the presence of a base, followed by the addition of a methanol group . The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(3-Ethynyl-4-methylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, ketones, and substituted morpholine compounds .
Scientific Research Applications
(3-Ethynyl-4-methylmorpholin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethynyl-4-methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methylmorpholin-3-yl)methanol: Similar structure but lacks the ethynyl group.
(3-Methylmorpholin-3-yl)methanol: Similar structure but lacks both the ethynyl and methyl groups.
Uniqueness
(3-Ethynyl-4-methylmorpholin-3-yl)methanol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3-ethynyl-4-methylmorpholin-3-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-3-8(6-10)7-11-5-4-9(8)2/h1,10H,4-7H2,2H3 |
InChI Key |
DAFRBUFSJQHZKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCC1(CO)C#C |
Origin of Product |
United States |
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